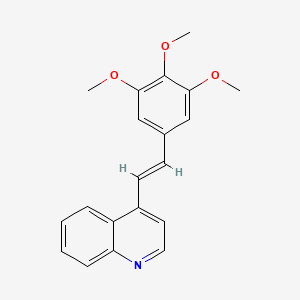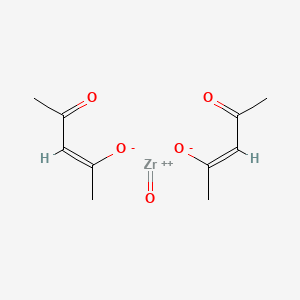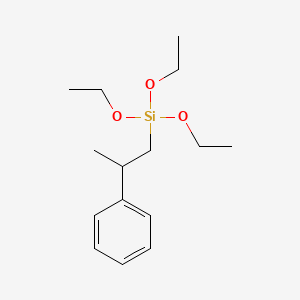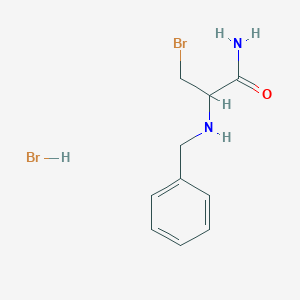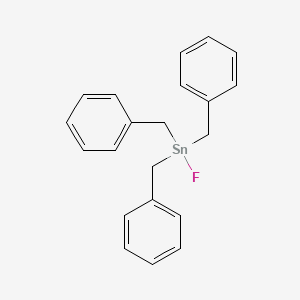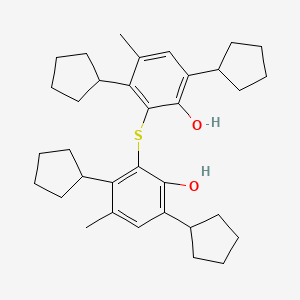
2,2'-Thiobis(3,6-dicyclopentyl-p-cresol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-二(3,6-二环戊基对甲酚)硫醚是一种有机化合物,分子式为C34H46O2S。它是一种酚类抗氧化剂,这意味着它可以帮助防止其他分子的氧化。由于其稳定性和防止氧化降解的有效性,这种化合物通常用于各种工业应用。
准备方法
合成路线和反应条件
2,2'-二(3,6-二环戊基对甲酚)硫醚的合成通常涉及3,6-二环戊基对甲酚与硫的反应。反应在受控条件下进行,以确保形成所需的产物。具体的反应条件,如温度、压力和使用的溶剂,可能会根据所需的产率和产物纯度而有所不同。
工业生产方法
在工业环境中,2,2'-二(3,6-二环戊基对甲酚)硫醚的生产通常使用连续流反应器进行放大。这些反应器可以更好地控制反应条件,并能有效地生产大量的化合物。催化剂的使用和优化的反应参数进一步提高了产率和产品质量。
化学反应分析
反应类型
2,2'-二(3,6-二环戊基对甲酚)硫醚会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 它也可以在特定条件下发生还原反应。
取代: 化合物中的酚基可以参与取代反应,导致形成不同的衍生物。
常见试剂和条件
2,2'-二(3,6-二环戊基对甲酚)硫醚反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和压力下进行,以确保达到预期的结果。
主要产物
2,2'-二(3,6-二环戊基对甲酚)硫醚反应形成的主要产物取决于所用反应条件和试剂。例如,氧化反应可能会产生醌类或其他氧化衍生物,而取代反应可以产生各种取代的酚类化合物。
科学研究应用
2,2'-二(3,6-二环戊基对甲酚)硫醚在科学研究中有广泛的应用,包括:
化学: 它被用作聚合物和其他材料的稳定剂,以防止氧化降解。
生物学: 该化合物因其抗氧化特性和对生物系统中氧化应激的潜在保护作用而被研究。
医药: 正在进行研究以探索其潜在的治疗应用,特别是在预防或减轻细胞和组织中的氧化损伤方面。
工业: 它广泛应用于塑料、橡胶和其他材料的生产中,以提高其稳定性和使用寿命。
作用机制
2,2'-二(3,6-二环戊基对甲酚)硫醚的作用机制涉及其捐赠氢原子的能力,这有助于中和自由基并防止氧化损伤。该化合物与活性氧(ROS)和其他自由基等分子靶标相互作用,从而抑制其有害影响。其抗氧化活性的途径包括清除自由基和稳定反应性中间体。
相似化合物的比较
类似化合物
2,2'-二(6-叔丁基对甲酚)硫醚: 另一种具有类似性质但取代基不同的酚类抗氧化剂。
2,2'-亚甲基双(6-叔丁基-3,4-二甲苯酚): 一种具有亚甲基桥和叔丁基的类似化合物。
2,2'-二(5-(叔丁基)间苯二甲酰二氯)硫醚: 一种具有类似硫醚结构但不同官能团的化合物。
独特性
2,2'-二(3,6-二环戊基对甲酚)硫醚因其独特的结构而独一无二,该结构提供了增强的稳定性和作为抗氧化剂的有效性。环戊基的存在使其具有空间位阻,与其他类似化合物相比,使其更能抵抗氧化降解。
属性
CAS 编号 |
55036-36-7 |
|---|---|
分子式 |
C34H46O2S |
分子量 |
518.8 g/mol |
IUPAC 名称 |
3,6-dicyclopentyl-2-(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C34H46O2S/c1-21-19-27(23-11-3-4-12-23)31(35)33(29(21)25-15-7-8-16-25)37-34-30(26-17-9-10-18-26)22(2)20-28(32(34)36)24-13-5-6-14-24/h19-20,23-26,35-36H,3-18H2,1-2H3 |
InChI 键 |
WFOYLYVWPLFHKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C2CCCC2)SC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


